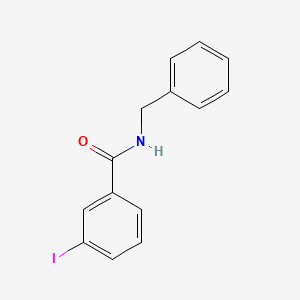

N-benzyl-3-iodobenzamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-benzyl-3-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESMAUTYAQSYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302680 | |

| Record name | 3-Iodo-N-(phenylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82082-51-7 | |

| Record name | 3-Iodo-N-(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82082-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-N-(phenylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 3 Iodobenzamide and Analogues

Direct Amidation Approaches

Direct amidation represents the most straightforward conceptual pathway to N-benzyl-3-iodobenzamide, involving the formation of an amide bond between a 3-iodobenzoic acid derivative and benzylamine (B48309).

Condensation Reactions of 3-Iodobenzoyl Chloride with Benzylamine

A common and effective method for synthesizing this compound involves the condensation of 3-iodobenzoyl chloride with benzylamine. This reaction is typically performed in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.comnih.gov The general procedure involves adding the amine dropwise to a stirred mixture of the acid chloride and base at a controlled temperature, often starting at 0 °C. nih.gov This method is widely applicable for the synthesis of various substituted benzamides. mdpi.com

For instance, a general procedure for the preparation of iodobenzamides involves dissolving the iodobenzoyl chloride and triethylamine in dichloromethane, followed by the dropwise addition of the amine at 0 °C. The reaction is typically stirred for an hour at this temperature before workup, which includes washing with water and extracting the product into the organic phase. nih.gov Recrystallization can then be used for purification. nih.gov

Zirconium catalysts have also been employed for the direct coupling of 3-iodobenzoic acid with benzylamine. Studies have shown that catalysts like ZrCl₄ and ZrCp₂Cl₂ can facilitate the formation of the amide bond under reflux conditions in p-xylene, with conversions reaching 57% and 72% respectively. rsc.org The reaction proceeds through the activation of the carboxylic acid by the zirconium catalyst, followed by nucleophilic attack from the amine.

Another approach utilizes boron-triflate mediation. A scalable method using B(OCH₂CF₃)₃ in N-methylformamide (NMF) as a solvent has been reported to achieve near-quantitative yields (98%) at 80°C. This method relies on the in situ generation of a reactive acyloxyboron intermediate, which enhances the electrophilicity of the carbonyl carbon, facilitating the amidation.

Carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are also standard for promoting the coupling of 3-iodobenzoic acid and benzylamine in an anhydrous solvent like dichloromethane. The addition of a base like triethylamine is necessary to scavenge the HCl byproduct.

Microwave-Assisted Amidation Strategies

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including amidation. mdpi.comnih.gov This technique can significantly reduce reaction times compared to conventional heating methods. mdpi.com For the direct synthesis of amides from carboxylic acids and amines, microwave-assisted methods can provide high yields under solvent-free conditions, sometimes with the aid of a catalyst. mdpi.comnih.gov

For example, a green chemistry approach involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an open microwave reactor, leading to rapid and effective amide formation. mdpi.comnih.gov This method is noted for its simple, environmentally friendly workup and high yields, often without the need for chromatographic purification for secondary amides. mdpi.com Another microwave-assisted method for synthesizing benzodiazepine-2,5-diones from isatoic anhydrides and amino acids utilizes glacial acetic acid as a mediator, achieving good yields in a short reaction time of 3 minutes at 130 °C. scielo.br While not directly for this compound, these examples highlight the potential of microwave-assisted synthesis for related amide bond formations.

Palladium-Catalyzed Synthesis Routes

Palladium catalysts are instrumental in modern organic synthesis, enabling a variety of cross-coupling and carbonylation reactions that can be applied to the synthesis of this compound and its analogues.

Cross-Coupling Reactions (e.g., Sonogashira Coupling with Precursors)

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org this compound can serve as a precursor in Sonogashira coupling reactions to synthesize more complex molecules. For example, it has been used in the synthesis of N-benzyl-3-benzylideneisoindolin-1-one. The reaction is valued for its mild conditions, often proceeding at room temperature in aqueous media with a mild base. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira coupling methods. organic-chemistry.orgnanochemres.org These systems often utilize specific ligands to facilitate the palladium-catalyzed reaction. The versatility of the Sonogashira coupling allows for its application in the synthesis of a wide array of compounds, including natural products and pharmaceuticals. wikipedia.orgrsc.org

Carbonylation and Cyclization Reactions

Palladium-catalyzed carbonylation reactions offer a direct route to carbonyl-containing compounds, including amides. nih.govrsc.org These reactions can utilize carbon monoxide (CO) gas or a CO surrogate. nih.gov For instance, aryl bromides can undergo aminocarbonylation in the presence of a palladium catalyst, an amine, and a base to form benzamides. nih.gov The use of specific ligands, such as Xantphos, has been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure. nih.gov

Palladium-catalyzed cyclization reactions of precursors containing both the benzamide (B126) and a reactive partner are another powerful strategy. For example, palladium-catalyzed cascade carbonylation reactions of 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes have been developed to synthesize fused isoindolinone derivatives. nih.gov Furthermore, palladium catalysis can be used for the carbonylative cyclization of N-substituted 2-iodobenzamides to produce phthalimides, using phenyl formate (B1220265) as a CO source to avoid the need for gaseous carbon monoxide. nih.gov

Copper-Catalyzed Synthetic Pathways

Copper-catalyzed reactions provide an alternative and often more economical approach to the synthesis of amides and related heterocyclic structures. Copper(I) catalysts, in particular, are effective in various coupling and cyclization reactions.

For instance, a copper(I)-catalyzed domino reaction involving the Sonogashira coupling of N-benzyl-2-iodobenzamide with phenylacetylene, followed by an additive cyclization, has been used to synthesize (Z)-3-methyleneisoindoline-1-ones. semanticscholar.org This reaction demonstrates high regio- and stereoselectivity. semanticscholar.org D-glucosamine has been explored as a green and biocompatible ligand for such Cu(I)-catalyzed reactions. semanticscholar.org

Furthermore, copper-catalyzed intramolecular C-H amination has been employed to synthesize isoindolinones from 2-alkyl-N-substituted benzamides. acs.org This approach avoids the need for pre-halogenated substrates and expensive transition metals. acs.org Copper catalysts have also been used in the synthesis of 3-hydroxyisoindolin-1-one derivatives from 2-iodobenzamide (B1293540) derivatives and various partners like benzyl (B1604629) cyanides or propargyl dicarbonyl compounds. rsc.orgresearchgate.net

Ullman-type Coupling Reactions

Ullman-type coupling reactions represent a classical and effective method for the formation of C-N bonds, which is central to the synthesis of N-aryl and N-alkyl benzamides. These reactions typically involve the copper-catalyzed coupling of an aryl halide with an amine or amide. organic-chemistry.org The Goldberg-modified Ullman reaction was a significant advancement, enabling the synthesis of N-aryl amides from aryl iodides and amides using stoichiometric copper. nih.gov More recent developments have led to catalytic versions of this reaction, often employing ligands to facilitate the process and expand the substrate scope to include aryl bromides. nih.gov

For the synthesis of this compound analogues, a copper-catalyzed Ullman N-arylation can be a key step. For instance, a one-pot synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones involves the Ullman coupling of 2-bromopyridine (B144113) derivatives with isatins, showcasing the utility of copper catalysis in building complex heterocyclic systems derived from amide precursors. researchgate.net In a similar vein, the synthesis of biaryl diamides has been achieved through a CuI-catalyzed Ullman coupling of 2-bromobenzamides. researchgate.net These examples highlight the potential of Ullman-type reactions in preparing precursors and analogues of this compound.

| Catalyst System | Reactants | Product Type | Reference |

| CuI/Cs2CO3/TBAB | 2-Bromobenzamides | Symmetrical biaryl-diamides | researchgate.net |

| Copper(II) acetate (B1210297) | Isatins and 2-bromopyridine derivatives | 11H-pyrido[2,1-b]quinazolin-11-ones | researchgate.net |

| Pd(OAc)2/Ligand | N-substituted arylamides and alkynes | N-substituted isoquinolones | researchgate.net |

Intramolecular C-H Amidation Approaches

Intramolecular C-H amidation has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, offering a direct and atom-economical approach to form C-N bonds. Rhodium catalysts have been particularly effective in mediating these transformations. For example, rhodium(III)-catalyzed intramolecular C(sp3)–H amidation of 2-methyl-N-substituted benzamides has been developed for the synthesis of isoindolinones. researchgate.net This method highlights the ability to functionalize an unactivated C-H bond within the same molecule.

The directing group plays a crucial role in these reactions, guiding the metal catalyst to a specific C-H bond. Benzamide derivatives themselves can act as effective directing groups. nih.gov Rhodium-catalyzed addition of benzamide C-H bonds to imines has been demonstrated, leading to the formation of branched amines. nih.govscilit.com These products can then be further transformed into valuable heterocyclic frameworks like isoindolines and isoindolinones. nih.gov While direct intramolecular C-H amidation to form this compound itself is less common, the principles are applied to synthesize its analogues and related structures. For instance, a copper-catalyzed intramolecular C-H amidation follows an initial Ullman coupling in a one-pot synthesis of quinazolinone derivatives from 2-iodobenzamide derivatives and various amines. researchgate.net

Table of Rhodium-Catalyzed C-H Amidation Reactions

| Catalyst | Reactants | Product | Key Feature |

|---|---|---|---|

| [Cp*RhCl2]2/AgB(C6F5)4 | N,N-dialkyl benzamides and N-sulfonyl imines | Branched amines | Amide-directed C-H addition to imines nih.gov |

| Rhodium(III) | 2-methyl-N-substituted benzamides | N-free isoindolinones | Intramolecular benzylic C(sp3)-H amidation researchgate.net |

| Rhodium(III) | Aldehydes and dioxazolones | 2-aminobenzaldehydes | CHO-directed C-H activation rsc.org |

Cascade Reactions for Complex Structures

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. This approach is particularly valuable for the construction of complex molecular architectures from simple starting materials.

Multicomponent reactions (MCRs) are a prominent class of cascade reactions. rsc.org The Ugi four-component reaction, for example, combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a bis-amide in a single step. nih.govnih.gov This modularity allows for rapid generation of diverse compound libraries. nih.gov Another example is the Passerini three-component reaction, which yields α-acyloxyamides from isocyanides, carbonyl compounds, and carboxylic acids. nih.gov Transition-metal-free MCRs involving arynes, isocyanides, and either CO2 or H2O have been reported to produce N-substituted phthalimides and benzamide derivatives, respectively. acs.org

Copper-catalyzed cascade reactions have been employed to synthesize indenoisoquinoline derivatives from 2-iodobenzamide and 1,3-indanedione derivatives in a one-pot procedure. researchgate.net Similarly, a palladium-catalyzed cascade involving the reaction of N-(4-(4-acetylphenyl)-2-methylbut-3-yn-2-yl)-N-benzyl-2-iodobenzamide with phenylboronic acid leads to the formation of complex dihydroisoquinolin-1(2H)-ones. beilstein-journals.org These examples demonstrate the power of cascade reactions in assembling intricate heterocyclic systems related to this compound.

Other Advanced Synthetic Transformations

Beyond the core synthetic strategies, a range of other advanced transformations are employed to synthesize, functionalize, and modify this compound and its analogues for specific applications.

Radical Cyclization Strategies

Radical cyclization reactions provide a powerful method for the construction of cyclic and heterocyclic compounds, often proceeding with high regioselectivity. clockss.org Tributyltin hydride (TBTH) mediated radical cyclization of iodoolefins has been used to synthesize benzofused cyclic amines. clockss.org For instance, the radical cyclization of N-(3-allyloxypropyl)-2-iodobenzamide with TBTH yields benzolactams. clockss.org

An 11-endo selective aryl radical cyclization of a 2-iodobenzamide derived from D-galactose has been used to synthesize a benzomacrolactam. scielo.br This highlights the potential to create large ring systems. The reaction conditions, such as low concentrations of reactants and slow addition of the radical initiator, are crucial to favor cyclization over intermolecular reactions. scielo.br Similarly, regioselective 11-endo aryl radical cyclization of methyl 4-O-allyl-2,3-di-O-benzyl-6-deoxy-6-(2-iodobenzoylamino)-α-D-glucopyranoside and N-(3-allyloxypropyl)-2-iodobenzamide with tri-n-butyltin hydride has been shown to produce benzolactams. researchgate.net Photocatalytic radical-induced cyclization reactions are also emerging as a sustainable approach for constructing aromatic rings. rsc.org

Functionalization and Derivatization Techniques

The functionalization and derivatization of the this compound scaffold are essential for tuning its properties and for its use as a building block in the synthesis of more complex molecules. The iodine atom on the benzoyl ring is a key site for modification through substitution reactions.

The development of derivatization reagents for analytical purposes, such as in mass spectrometry, is one area of application. For instance, N-(2-aminoethyl)-4-iodobenzamide (NIBA) has been developed as a derivatization reagent for fatty acids to enhance their detection by photodissociation-mass spectrometry. nih.govqut.edu.au The 4-iodobenzamide (B1293542) motif plays a crucial role in the efficient formation of radical cations that provide detailed structural information. nih.gov

Furthermore, the benzamide core can be incorporated into more complex heterocyclic systems. For example, 2-amino benzamides can react with methylarenes in a metal-free approach to synthesize 2-aryl quinazolinones via dual benzylic C-H bond amination. rsc.org

Radioiodination Techniques for Radiolabeled Analogues

The synthesis of radiolabeled analogues of this compound is of significant interest for diagnostic imaging applications, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). google.com.na Radioiodination is a common method to introduce radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) into the molecule.

A common strategy for radioiodination is the demetalation of an organotin precursor. For example, N-(2-diethylaminoethyl)-3-(tri-n-butylstannyl)-4-methoxy-benzamide can be reacted with a radioiodide source in the presence of an oxidizing agent like N-chlorosuccinimide (NCS) to produce the radioiodinated benzamide with high radiochemical yield. This method allows for regiospecific labeling. Similarly, radioiodinated 4-[¹²⁵I]BP (N-(N-benzylpiperidin-4-yl)-4-iodobenzamide) was prepared from a tri-butylstannyl precursor using chloramine-T or hydrogen peroxide as the oxidizing agent. aacrjournals.org

Another approach is isotopic exchange, where a non-radioactive iodine atom in the molecule is exchanged with a radioactive one. researchgate.net For example, [¹³¹I]MIP-1145, a benzamide derivative for melanoma imaging, can be radiolabeled starting from its non-iodinated precursor via a thallium trifluoroacetate-mediated reaction. nih.gov The choice of radioiodination technique depends on the specific precursor available, the desired specific activity, and the required radiochemical purity of the final product.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide |

| N-(2-diethylaminoethyl)-3-[²¹¹At]astatine-4-methoxybenzamide |

| N-(2-diethylaminoethyl)-3-(tri-n-butylstannyl)-4-methoxy-benzamide |

| 3-bromo-4-methoxybenzoic acid |

| 3-(tri-n-butylstannyl)-4-methoxybenzoic acid |

| 2-(diethylamino)ethylamine |

| N-Boc and N-sulfonyl imines |

| [Cp*RhCl2]2 |

| AgB(C6F5)4 |

| 2-methyl-N-substituted benzamides |

| Dioxazolones |

| Aryl azides |

| 1,3-indanedione |

| N-(4-(4-acetylphenyl)-2-methylbut-3-yn-2-yl)-N-benzyl-2-iodobenzamide |

| Phenylboronic acid |

| N-(3-allyloxypropyl)-2-iodobenzamide |

| Methyl 4-O-allyl-2,3-di-O-benzyl-6-deoxy-6-(2-iodobenzoylamino)-α-D-glucopyranoside |

| N-(2-aminoethyl)-4-iodobenzamide |

| 2-amino benzamides |

| Methylarenes |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide |

| N-(2-diethylaminoethyl)-4-(4-fluorobenzamido)-2-methoxy-benzamide |

| N-chlorosuccinimide |

| Chloramine-T |

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

Proton NMR (1H NMR) for Structural Elucidation

Proton NMR (¹H NMR) analysis of N-benzyl-3-iodobenzamide provides distinct signals corresponding to the different types of protons present in the molecule. The benzyl (B1604629) group protons typically appear as a multiplet in the range of δ 4.3–4.5 ppm. The aromatic protons, located on both the benzamide (B126) and benzyl rings, resonate in the region of δ 7.0–8.0 ppm.

Carbon-13 NMR (13C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy offers insight into the carbon skeleton of this compound. A key signal is the resonance of the carbonyl carbon of the amide group, which is typically observed around δ 165–170 ppm. The carbons in the iodinated aromatic ring also show characteristic shifts, with the carbon atom directly bonded to the iodine atom appearing in the range of δ 95–100 ppm.

Two-Dimensional NMR Techniques (COSY, HMQC, HSQC)

While specific 2D NMR data for this compound is not extensively detailed in publicly available literature, these techniques are invaluable for unambiguous signal assignment. Correlation Spectroscopy (COSY) would establish proton-proton couplings within the benzyl and aromatic spin systems. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, confirming the connectivity of the entire molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. A prominent and characteristic absorption band for the amide C=O (carbonyl) stretch is observed at approximately 1650 cm⁻¹. This, along with N-H stretching and bending vibrations, confirms the presence of the amide linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a standard method for the structural analysis of organic compounds. rsc.org In this high-energy ionization technique, the molecule is bombarded with electrons (typically at 70 eV), leading to the formation of a molecular ion (M+) and various fragment ions. rsc.org While specific EI-MS fragmentation data for this compound is not extensively detailed in the cited literature, the analysis of related benzamide structures allows for the prediction of a characteristic fragmentation pattern. rsc.orggoogle.comgoogle.com

The molecular ion peak [M]+ for this compound (C₁₄H₁₂INO) would be expected at a mass-to-charge ratio (m/z) of approximately 337. Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, producing a stable tropylium (B1234903) ion at m/z 91, and the cleavage of the amide bond. Other significant fragments would correspond to the iodobenzoyl cation (m/z 232) and further fragmentation of the aromatic rings.

Table 1: Predicted Key Fragments in EI-MS of this compound

| Predicted Fragment | Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₁₄H₁₂INO]⁺ | 337 |

| Tropylium Ion | [C₇H₇]⁺ | 91 |

| Iodobenzoyl Cation | [C₇H₄IO]⁺ | 232 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of thermally labile and polar molecules, making it highly suitable for this compound. It is frequently coupled with high-resolution mass spectrometry (HRMS) to provide highly accurate mass measurements, which serve to confirm the elemental composition of the compound. wiley-vch.desnmjournals.orguj.edu.pl

The analysis is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion. Given the molecular weight of 337.16 g/mol for this compound, the expected m/z value for the protonated molecule is approximately 338.16. usbio.net HRMS can distinguish this from other potential elemental compositions with the same nominal mass, providing unambiguous confirmation of the compound's formula, C₁₄H₁₂INO. rsc.org This technique is also valuable for monitoring reactions and detecting hydrolysis products, such as 3-iodobenzoic acid.

Table 2: ESI-MS Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z |

| Protonated Molecule | [C₁₄H₁₂INO + H]⁺ | ~338.16 |

| Sodiated Adduct | [C₁₄H₁₂INO + Na]⁺ | ~360.14 |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for the purification of this compound after synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of this compound, with purity levels often required to be greater than 95%. rsc.orgchemimpex.com The method is also adapted for preparative-scale purification of related iodinated benzamides. snmjournals.orgsnmjournals.org

Reverse-phase HPLC is the most common mode of analysis. A C18 column is typically employed, which separates compounds based on their hydrophobicity. snmjournals.orgrsc.orgsnmjournals.org A gradient elution is often used, with a mobile phase consisting of a mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). rsc.orgsnmjournals.org

Table 3: Typical HPLC Conditions for Benzamide Analysis

| Parameter | Description | Source(s) |

| Stationary Phase | Reverse-Phase C18 Column (e.g., Acquity UPLC BEH C18, Phenomenex Luna C18) | rsc.orgsnmjournals.org |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.1 M Ammonium Acetate (B1210297) | rsc.orgsnmjournals.org |

| Mobile Phase B | Acetonitrile or Methanol | rsc.orgsnmjournals.org |

| Elution | Gradient elution (e.g., 5-95% Mobile Phase B) | rsc.org |

| Detection | UV at 254 nm | snmjournals.org |

| Purity Standard | >95% | rsc.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method used primarily to monitor the progress of synthesis reactions and to identify appropriate solvent systems for column chromatography. uj.edu.pl For this compound and related compounds, the stationary phase is typically silica (B1680970) gel coated on glass or aluminum plates (e.g., Silica gel 60 F254). wiley-vch.de After developing the plate in a suitable mobile phase, the compound spots are visualized, commonly by quenching of fluorescence under short-wave UV light (254 nm) or by staining with iodine vapor. wiley-vch.dequt.edu.au

Table 4: General TLC Parameters

| Parameter | Description | Source(s) |

| Stationary Phase | Silica gel 60 F254 plates | wiley-vch.de |

| Mobile Phase | Varies; typically mixtures of Hexane (B92381)/Ethyl Acetate or Dichloromethane/Methanol | wiley-vch.denih.gov |

| Visualization | UV light (254 nm) and/or staining (e.g., iodine) | wiley-vch.dequt.edu.au |

Column Chromatography for Purification

Column chromatography is the most crucial technique for the purification of this compound from crude reaction mixtures to obtain a high-purity product. nih.govuni-konstanz.de The process almost invariably uses silica gel as the stationary phase. nih.govuni-konstanz.de

A variety of mobile phase systems, also known as eluents, can be employed depending on the specific impurities present. The selection of the eluent is often guided by prior TLC analysis. Common solvent systems are based on mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. wiley-vch.denih.gov For more polar compounds, methanol may be added to the eluent system. nih.gov In some cases, a small amount of a base like triethylamine (B128534) (Et₃N) is added to the mobile phase to prevent the streaking of amine-containing compounds on the acidic silica gel. nih.gov Automated flash chromatography systems with pre-packed cartridges are also utilized for efficient and high-resolution purification. nih.gov

Table 5: Exemplary Column Chromatography Systems for Purification

| Stationary Phase | Mobile Phase (Eluent) | Technique | Source(s) |

| Silica Gel | Dichloromethane / Methanol (DCM/MeOH) gradients | Gradient Flash Chromatography | nih.gov |

| Silica Gel | Ethyl Acetate / Methanol / Triethylamine (EtOAc/MeOH/Et₃N) (7:3:1) | Flash Chromatography (Biotage SNAP Ultra) | nih.gov |

| Silica Gel | Ethyl Acetate / Hexane / Dichloromethane (EtOAc/Hexane/DCM) (1:2.5:1) | Column Chromatography | wiley-vch.de |

| Silica Gel | Hexane / Ethyl Acetate (various ratios) | Flash Chromatography | uni-konstanz.de |

| Silica Gel | Dichloromethane / Cyclohexane (9:1) | Flash Chromatography | bldpharm.com |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N-benzyl-3-iodobenzamide at the electronic level.

The electronic structure of a molecule governs its reactivity, stability, and intermolecular interactions. For this compound, the presence of the iodine atom, the amide linkage, and the two aromatic rings creates a unique electronic profile.

DFT calculations are employed to determine key electronic descriptors. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electron-donating and accepting capabilities, respectively. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. dntb.gov.ua These maps identify electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be a region of high electron density, while the hydrogen atom of the amide group is electron-deficient. The iodine atom introduces a region of positive electrostatic potential on its outermost surface, known as a sigma-hole (σ-hole), which allows it to act as a halogen bond donor, a critical interaction in biological systems. acs.org

Table 1: Predicted Electronic Properties of Related Benzamide (B126) Derivatives Note: Data for the specific this compound compound is not publicly available. The table below shows representative data from DFT calculations on similar molecular structures to illustrate typical findings.

| Molecular Descriptor | Typical Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 3.0 - 4.0 Debye | Measures overall polarity of the molecule |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which aids in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. scielo.brpan.olsztyn.plgaussian.com This method, often used in conjunction with DFT (e.g., B3LYP functional), can predict ¹H and ¹³C NMR spectra with a high degree of accuracy. researchgate.net

The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted spectra with experimental data helps to validate the molecular structure and assign specific signals to the corresponding atoms in the molecule. scielo.br While specific GIAO calculations for this compound are not widely published, studies on analogous molecules demonstrate that this method accurately reproduces experimental shifts, making it an invaluable tool for structural elucidation. scielo.brpan.olsztyn.pl

Electronic Structure Analysis

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. uomisan.edu.iq This method is crucial for understanding the potential pharmacological action of this compound by identifying its putative protein targets and characterizing the interactions that stabilize the ligand-protein complex.

Docking simulations with this compound can reveal its interaction profile within the binding site of a protein. The iodine atom is of particular interest as it can participate in halogen bonding, a strong, non-covalent interaction with electron-donating atoms like oxygen or nitrogen found in the amino acid residues of a protein. This interaction can significantly enhance binding affinity and selectivity.

Studies on related N-benzyl derivatives and other iodinated compounds have shown that these molecules can bind to various protein targets, including enzymes like kinases and DNA gyrase, as well as σ receptors. vulcanchem.comekb.egaacrjournals.org A typical interaction profile for this compound would likely involve:

Hydrogen Bonds: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Halogen Bonds: The iodine atom can interact with backbone carbonyls or specific amino acid side chains.

Hydrophobic Interactions: The two phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the active site. nih.gov

For instance, docking studies of similar benzamides have identified key interactions with amino acids in the active sites of enzymes, preventing the natural substrate from binding and thereby inhibiting enzyme function. ekb.egnih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), typically in kcal/mol. vulcanchem.com A lower (more negative) value indicates a more stable ligand-protein complex and thus higher predicted affinity.

While specific binding affinity predictions for this compound are dependent on the protein target being studied, research on analogous compounds provides insight into the expected range of values. For example, iodinated benzamide derivatives have been shown to bind to σ receptors, which are overexpressed in some cancer cell lines, with high affinity (Ki values in the nanomolar range). aacrjournals.orgresearchgate.net Similarly, docking studies of related molecules against kinase domains have predicted binding energies ranging from -9.2 to -10.5 kcal/mol. vulcanchem.com

Binding Affinity Predictions

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to various classes of benzamide derivatives to guide drug design and optimization. These studies provide a framework for understanding how the structural features of this compound would likely influence its biological activity.

The development of predictive QSAR models for benzamide derivatives typically involves the use of advanced statistical and machine learning methods to correlate molecular descriptors with observed biological activity. For instance, in studies of aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors, 3D-QSAR models have been successfully generated. nih.gov These models often utilize software like the PHASE module of Schrödinger to build a pharmacophore model, which identifies the key structural features necessary for biological activity. nih.gov For a series of 48 aminophenyl benzamide derivatives, a five-point pharmacophore model was developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov This model was then used to create a predictive atom-based 3D-QSAR model. nih.gov

Such models are rigorously validated to ensure their predictive power. Common validation metrics include the correlation coefficient (r²), which measures the goodness of fit of the model, and the cross-validated correlation coefficient (q²), which assesses the model's predictive ability. nih.gov For the aforementioned aminophenyl benzamide derivatives, the resulting 3D-QSAR model showed an excellent correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). nih.gov Similarly, QSAR models for other benzamide derivatives, such as those inhibiting endothelial cell reproduction, have also been developed using different sets of descriptors and algorithms, achieving high correlation and predictive capabilities. pjps.pk

For this compound, a hypothetical QSAR model would be built by first defining a dataset of structurally related compounds with their corresponding biological activities. Then, a range of molecular descriptors would be calculated, and statistical methods like multiple linear regression (MLR) or more complex methods like artificial neural networks (ANN) would be employed to generate a predictive equation. kashanu.ac.ir

Table 1: Statistical Parameters from a Representative 3D-QSAR Study on Benzamide Derivatives nih.gov

| Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.99 | Indicates a near-perfect fit of the model to the training data. |

| q² (Cross-validated R²) | 0.85 | Demonstrates the model's strong predictive ability on new data. |

| F (Fisher Ratio) | 631.80 | A high value indicates a statistically significant regression model. |

This table is illustrative and based on a study of aminophenyl benzamide derivatives, not this compound specifically.

A critical outcome of QSAR analysis is the identification of molecular descriptors that are most influential in determining the biological activity of the compounds. These descriptors quantify various aspects of a molecule's physicochemical properties.

For benzamide derivatives, several types of descriptors have been found to be significant. In the context of HDAC inhibitors, hydrophobic character was identified as a crucial factor for activity. nih.gov The inclusion of hydrophobic substituents was suggested to enhance inhibitory potency. nih.gov Additionally, hydrogen bond donating groups were found to positively contribute to activity, while electron-withdrawing groups had a negative influence. nih.gov

In another study on benzamide derivatives targeting endothelial cells, key descriptors included those related to atomic masses, electronegativities, van der Waals volumes, and geometric distances between specific atoms (e.g., O...Cl). pjps.pk For a series of 3-nitro-2,4,6-trihydroxy benzamide derivatives with herbicidal activity, descriptors like the partition coefficient (log P), Wienier Index (a topological descriptor), and specific polarisability showed a significant correlation with activity. researchgate.net

Based on the structure of this compound, the following descriptors would likely be important in a QSAR model:

Hydrophobicity (log P): The presence of two aromatic rings and the iodine atom suggests that hydrophobicity would be a key determinant of its interactions with biological targets.

Steric Descriptors: The size and shape of the molecule, particularly the bulky iodine atom and the flexible benzyl (B1604629) group, would be critical. Descriptors like molar refractivity (MR) or steric parameters (e.g., Taft's Es) would be relevant.

Electronic Descriptors: The iodine atom, being an electron-withdrawing group, would influence the electronic properties of the benzamide ring. Descriptors such as Hammett constants or atomic charges would be important.

Topological and 3D Descriptors: These would describe the molecular connectivity, shape, and spatial arrangement of atoms.

Table 2: Potentially Significant Molecular Descriptors for this compound

| Descriptor Type | Specific Descriptor Example | Rationale for Importance |

| Hydrophobic | log P (Partition Coefficient) | The aromatic rings and iodine atom contribute to the molecule's lipophilicity, affecting membrane permeability and target binding. |

| Steric | Molar Refractivity (MR) | Reflects the volume and polarizability of the molecule, influenced by the bulky iodine and benzyl groups. |

| Electronic | Hammett Constant (σ) | The iodine atom's electron-withdrawing nature affects the reactivity and interaction potential of the aromatic ring. |

| Topological | Wiener Index | Describes the overall branching and connectivity of the molecular structure. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to participate in charge-transfer interactions. |

Development of Predictive Models

Conformational Analysis and Stereochemical Investigations

The three-dimensional structure and conformational flexibility of a molecule are critical for its interaction with biological targets. Conformational analysis of this compound would investigate the relative energies of different spatial arrangements of its atoms and the barriers to rotation around its single bonds.

These investigations have revealed that anilide systems, a core component of the N-benzylbenzamide structure, exhibit a strong preference for the s-cis or exo amide conformation. nih.gov In this conformation, the two aromatic rings (the benzoyl ring and the benzyl ring) are oriented in a syn fashion. nih.gov This defined conformational preference creates a relatively rigid geometry for the molecule, which can be a crucial factor in its ability to bind to a specific receptor or enzyme active site. nih.gov The stability of this conformation is influenced by a combination of steric and electronic factors within the amide linkage and the flanking aromatic groups. The planarity of the amide bond due to resonance restricts rotation, and the steric bulk of the substituents on the nitrogen and carbonyl carbon dictates the preferred arrangement of the aromatic rings.

Biological Activity Investigations in Vitro

Receptor Binding Assays

Receptor binding assays are crucial in vitro tools used to determine the affinity of a ligand for a specific receptor. giffordbioscience.comperceptive.com These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a test compound, such as N-benzyl-3-iodobenzamide, which competes for the same binding site. giffordbioscience.com The results are often expressed as the inhibition constant (K_i), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.

This compound and its analogs have been extensively studied for their affinity towards sigma receptor subtypes, which are non-opioid, non-dopaminergic proteins located in the endoplasmic reticulum. aacrjournals.orgnih.gov Sigma receptors are implicated in a variety of cellular functions and are overexpressed in several types of tumor cells. aacrjournals.orgnih.govnih.gov

Research has shown that iodinated benzamides, including derivatives of N-benzylbenzamide, exhibit high affinity for both sigma-1 and sigma-2 receptors. researchgate.netresearchgate.netaacrjournals.org For instance, the analog 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) has demonstrated a high affinity for the sigma-1 receptor with a K_i value of 1.7 nM and a moderate affinity for the sigma-2 receptor with a K_i of 25.2 nM. semanticscholar.org Another related compound, 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-IBP), also shows high affinity for both sigma-1 and sigma-2 receptor subtypes. nih.gov

The affinity of these compounds for sigma receptors makes them potential candidates for imaging and therapeutic applications in cancer, as a high density of sigma receptors has been identified in various human tumor cell lines, including prostate and breast cancer. aacrjournals.orgnih.gov

While the primary focus of research on this compound has been on its interaction with sigma receptors, its structural components are also found in compounds designed to target opioid receptors. The sigma receptor was initially misidentified as a subtype of the opioid receptor, but it is now confirmed to be a distinct non-opioid protein. nih.gov

Studies on related benzamide (B126) structures have explored their interactions with opioid receptors. For example, the compound MP1104, which shares a 3-iodobenzamide (B1666170) moiety, has been investigated for its binding to the kappa opioid receptor (KOP). mdpi.com Another compound, MP1207, which is a meta-amino analog, has shown high affinity for both mu-opioid (MOR) and kappa-opioid (KOR) receptors with K_i values of 0.23 nM and 0.39 nM, respectively. elifesciences.org These findings suggest that the benzamide scaffold can be modified to interact with opioid receptors, although specific data for this compound's direct binding to opioid receptors is less prevalent in the reviewed literature.

Sigma receptors are distinct from dopaminergic receptors. aacrjournals.org While some sigma receptor ligands, like haloperidol (B65202), also have an affinity for dopamine (B1211576) receptors, the research on this compound and its close analogs primarily highlights their selectivity for sigma receptors over dopamine receptors. This selectivity is a key aspect of their potential as targeted therapeutic agents.

Radioligand competition binding assays are a standard method to characterize the affinity of a compound for a receptor. giffordbioscience.com In these studies, a radiolabeled ligand with known high affinity for the receptor is used, and various concentrations of the unlabeled test compound are added to compete for binding.

For sigma receptors, common radioligands include ³H-pentazocine for sigma-1 sites and [³H]DTG (1,3-di-o-tolylguanidine) for both sigma-1 and sigma-2 sites. aacrjournals.orgnih.gov In competition binding studies with this compound analogs, a dose-dependent inhibition of specific binding of these radioligands is observed, allowing for the calculation of the inhibition constant (K_i). nih.gov

For example, in studies involving the analog P[125I]MBA, competition with known sigma ligands like haloperidol resulted in a K_i value of 1.30 ± 0.07 nM in T47D human ductal breast carcinoma cells. nih.gov Similarly, for 2-[125I]BP in LnCAP human prostate tumor cells, the K_i for the unlabeled 2-IBP was 1.6 nM. nih.gov These studies confirm the high affinity of these iodinated benzamides for sigma receptors.

| Compound/Analog | Cell Line/Tissue | Radioligand | K_i (nM) | Reference |

| Haloperidol | T47D Cells | P[125I]MBA | 1.30 ± 0.07 | nih.gov |

| 2-IBP | LnCAP Cells | 2-[125I]BP | 1.6 | nih.gov |

| 4-IBP | LnCAP Cells | 2-[125I]BP | 4.09 | nih.gov |

| Haloperidol | LnCAP Cells | 2-[125I]BP | 6.34 | nih.gov |

| PIMBA | Guinea Pig Brain | ³H-pentazocine | 11.82 ± 0.68 (σ₁) | nih.gov |

| PIMBA | Rat Liver | [³H]DTG | 206 ± 11 (σ₂) | nih.gov |

Scatchard analysis is a graphical method used to determine the binding affinity (K_d, dissociation constant) and the total number of binding sites (B_max) from saturation binding experiments. researchgate.netsnmjournals.org This analysis provides further insight into the interaction between a ligand and its receptor.

In studies of iodinated benzamide analogs, Scatchard analysis has been used to confirm the presence and density of sigma receptors in various cancer cell lines. For instance, Scatchard analysis of [³H]DTG binding in MCF-7 breast cancer cells revealed a K_d of 24.5 nM and a B_max of 2071 fmol/mg of protein. researchgate.netaacrjournals.org In DU-145 human prostate tumor cells, Scatchard analysis using the sigma-1 selective ligand ³H-pentazocine showed a K_d of 5.80 nm and a B_max of 1800 fmol/mg of protein. aacrjournals.orgnih.gov Similarly, for the sigma-2 site in the same cell line, the K_d was 15.71 nm with a B_max of 1930 fmol/mg of protein. aacrjournals.orgnih.gov

These high B_max values indicate a high density of sigma receptors on these cancer cells, which further supports the potential of this compound derivatives as imaging and therapeutic agents.

| Cell Line | Radioligand | K_d (nM) | B_max (fmol/mg protein) | Reference |

| MCF-7 | [³H]DTG | 24.5 | 2071 | researchgate.netaacrjournals.org |

| MCF-7 | 4-[125I]BP | 26 | 4000 | researchgate.netaacrjournals.org |

| DU-145 | ³H-pentazocine (σ₁) | 5.80 | 1800 | aacrjournals.orgnih.gov |

| DU-145 | [³H]DTG (σ₂) | 15.71 | 1930 | aacrjournals.orgnih.gov |

| T47D | P[125I]MBA | 94 ± 7 | 2035 ± 305 | nih.gov |

Radioligand Competition Binding Studies (In Vitro)

Cell-Based Assays (In Vitro)

In vitro cell-based assays are essential for evaluating the biological effects of a compound on cellular processes. For this compound and its analogs, these assays have primarily focused on their effects on cancer cell lines, given their high affinity for sigma receptors which are overexpressed in tumors.

Studies have demonstrated that derivatives of N-benzyl compounds can exhibit significant cytotoxicity against various cancer cell lines. For example, some N-benzyl indole-derived hydrazones have shown potent anti-cancer activity on MDA-MB-231 breast cancer cells, with IC₅₀ values as low as 17.2 ± 0.4 nM. rsc.org

The radiolabeled analog of this compound, [(99m)Tc(CO)₃(Cp-CONHR)] where R is a benzylpiperidin-4-yl group, showed significant uptake in murine melanoma B16F1 cells, with 43.9% of the applied activity being taken up by the cells after 4 hours. nih.gov This indicates that these compounds are effectively internalized by cancer cells.

Furthermore, the sigma-1 receptor agonist 4-IBP has been shown to decrease the migration of human cancer cells, including glioblastoma cells, in vitro. semanticscholar.org This suggests that beyond direct cytotoxicity, these compounds may also interfere with cancer cell metastasis.

Antiproliferative and Cytotoxicity Assays on Cancer Cell Lines (e.g., Breast, Prostate, Melanoma)

This compound belongs to the broader class of benzamides, which are recognized for their diverse pharmacological properties, including anticancer activities. ontosight.ai Research into derivatives of N-benzyl compounds has revealed significant cytotoxicity against several cancer cell lines.

Studies on related iodobenzamide derivatives have demonstrated their potential in cancer therapy. For instance, a study focusing on N-benzyl derivatives as inhibitors of the TRIM24 bromodomain, which is implicated in tumorigenesis, showed their ability to reduce prostate cancer cell viability. In vitro assays have confirmed that N-benzyl compound derivatives can exhibit potent activity against cancer cell lines such as prostate cancer (LNCaP) and non-small cell lung cancer (A549), with reported IC50 values as low as 1.08 μM. The presence of the iodine atom is thought to enhance the binding affinity of these compounds to their target proteins due to its larger atomic radius and polarizability.

Furthermore, investigations into other radioiodinated benzamides have shown promise for imaging and treating human prostate tumors. nih.gov For example, compounds like [125I]PIMBA have demonstrated dose-dependent inhibition of cell colony formation in human prostate cells. nih.gov The high density of sigma receptors in various human tumor cells, including prostate, breast, and melanoma, provides a target for these types of compounds. nih.gov

While direct data on this compound is limited, the antiproliferative activity of similar structures suggests its potential as an anticancer agent. For example, spiro[isoindole-1,5-isoxazolidin]-3(2H)-ones, synthesized from N-substituted 2-iodobenzamides, have shown antiproliferative activity in the range of 9–22 μM on neuroblastoma, colorectal adenocarcinoma, and hepatocellular carcinoma cell lines. beilstein-journals.org Additionally, a related compound, 3-butoxy)-N-benzyl-5-iodobenzamide, has displayed strong cytotoxic activity against melanoma and breast cancer cell lines. unict.it

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Activity | Reported IC50 Values | Citation |

|---|---|---|---|---|

| N-benzyl compound derivatives | Prostate cancer (LNCaP), Non-small cell lung cancer (A549) | Significant cytotoxicity | As low as 1.08 μM | |

| Spiro[isoindole-1,5-isoxazolidin]-3(2H)-ones (derived from 2-iodobenzamides) | Neuroblastoma (SH-SY5Y), Colorectal adenocarcinoma (HT-29), Hepatocellular carcinoma (HepG2) | Antiproliferative activity | 9–22 μM | beilstein-journals.org |

| 3-butoxy)-N-benzyl-5-iodobenzamide | Melanoma, Breast cancer | Strong cytotoxic activity | Not specified | unict.it |

| Radioiodinated benzamides (e.g., [125I]PIMBA) | Human prostate cells (DU-145) | Dose-dependent inhibition of cell colony formation | Not specified | nih.gov |

Antimicrobial Activity Evaluation (In Vitro)

The antimicrobial potential of benzamide derivatives has been an area of active research. While specific studies on this compound are not widely available, research on related compounds provides insight into their possible antimicrobial effects.

Benzimidazole derivatives, which share structural similarities with benzamides, have shown activity against various bacterial strains. researchgate.net For instance, certain substituted benzimidazoles have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net

Salicylanilides, another class of compounds related to benzamides, have been found to be active against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov However, their utility can be limited by cytotoxicity in mammalian cells. nih.gov The antimicrobial mechanism of some salicylanilides is thought to involve the disruption of the cellular proton gradient. nih.gov

Research on N-(benzyloxy)-2-iodobenzamide has indicated a broad spectrum of biological activities, including antimicrobial and antiparasitic effects. smolecule.com Additionally, derivatives of 1,3,5-triazine-2,4,6-triamine (B14427507) containing 6-bromo-1,3-benzothiazol-2-yl groups have been tested for their antimicrobial activity against various Gram-positive and Gram-negative bacteria. evitachem.com

| Compound Class/Derivative | Microorganism(s) | Observed Activity | Citation |

|---|---|---|---|

| Substituted benzimidazoles | Gram-positive and Gram-negative bacteria | Antibacterial activity | researchgate.net |

| Salicylanilides | S. aureus, E. coli, P. aeruginosa | Antimicrobial activity | nih.gov |

| N-(benzyloxy)-2-iodobenzamide | Not specified | Antimicrobial and antiparasitic activity | smolecule.com |

| 1,3,5-triazine-2,4,6-triamine derivatives with 6-bromo-1,3-benzothiazol-2-yl groups | Gram-positive and Gram-negative bacteria | Antimicrobial activity | evitachem.com |

Cellular Uptake and Internalization Studies (In Vitro)

Understanding how a compound enters and accumulates within cells is crucial for evaluating its therapeutic potential. Studies on iodobenzamide derivatives have provided insights into their cellular uptake mechanisms, particularly in cancer cells.

Research on radioiodinated benzamides for imaging human prostate tumors revealed that these compounds exhibit high uptake and retention in tumor xenografts. nih.gov This suggests an efficient mechanism of cellular entry and accumulation in these cancer cells. nih.gov The high density of sigma receptors on tumor cells is a likely contributor to this uptake. nih.govsnmjournals.org

In studies of melanoma, other iodobenzamide derivatives have been evaluated for their tumor-detecting capabilities, with tumor uptake being mediated through a sigma-receptor-based mechanism. snmjournals.org For example, 99mTc-complexes designed to mimic iodobenzamides showed significant cellular uptake in murine melanoma B16F1 cells. itn.pt At 4 hours post-incubation, approximately 43.9% of the administered radioactivity was associated with the cells, with about 21% being internalized. itn.pt This time-dependent uptake and internalization are considered strong predictors of a compound's tumor-targeting ability. itn.pt

| Compound/Derivative | Cell Line/Model | Key Findings | Citation |

|---|---|---|---|

| Radioiodinated benzamides | Human prostate tumor xenografts (DU-145) | High uptake and retention in the tumor. | nih.gov |

| Iodobenzamide derivatives | Melanoma cells | Tumor uptake mediated by a sigma-receptor-based mechanism. | snmjournals.org |

| 99mTc-complexes mimicking iodobenzamides | Murine melanoma B16F1 cells | Time-dependent cellular uptake and internalization; 43.9% cell-associated and 21% internalized at 4 hours. | itn.pt |

Enzyme Inhibition Studies (In Vitro)

The ability of this compound and its analogs to inhibit specific enzymes is a key aspect of their mechanism of action.

Research has shown that N-benzyl derivatives can act as inhibitors of the TRIM24 bromodomain, an enzyme involved in tumorigenesis. This inhibition is a potential mechanism for their observed anticancer activity.

Furthermore, N-(benzyloxy)-2-iodobenzamide has demonstrated inhibitory activity against enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). smolecule.com The inhibition of these enzymes is linked to its anticancer properties. smolecule.com

In the context of inflammation, indolizine (B1195054) derivatives, which are bioisosteres of some benzamides, have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). nih.gov Some of these compounds displayed inhibitory activity in the micromolar range, with IC50 values as low as 5.84 μM. nih.gov

While direct enzyme inhibition data for this compound is not extensively detailed in the available literature, the findings for structurally related compounds suggest that enzyme inhibition is a plausible and significant part of its biological activity profile.

| Compound Class/Derivative | Enzyme Target | Observed Activity | Reported IC50/Ki Values | Citation |

|---|---|---|---|---|

| N-benzyl derivatives | TRIM24 bromodomain | Inhibition of enzyme activity | Not specified | |

| N-(benzyloxy)-2-iodobenzamide | Histone deacetylases (HDACs), Carbonic anhydrases (CAs) | Inhibitory activity | Not specified | smolecule.com |

| Indolizine derivatives (bioisosteres) | Cyclooxygenase-2 (COX-2) | Inhibitory activity | IC50 of 5.84 µM for the most active compound | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of N-Benzyl Substitution on Biological Activity

Initial studies comparing various N-substituted benzamides with analogous benzylamines highlighted that the three-dimensional structure conferred by the benzamide (B126) linkage is a key determinant for activity. walshmedicalmedia.com In the context of anticonvulsant properties, a comparison between enaminones derived from p-substituted benzamides and their corresponding benzylamines revealed that the benzylamine (B48309) derivatives possessed significant anti-maximal electroschock seizure (MES) activity. walshmedicalmedia.com

Further research into different classes of benzamide-based inhibitors has consistently demonstrated the importance of the N-benzyl moiety. For instance, in a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides developed as potential anticancer agents, the N-benzyl group is a core structural feature. nih.gov Similarly, investigations into N-benzyl benzamide inhibitors of butyrylcholinesterase (BChE) have identified them as promising drug-like compounds with potent inhibitory effects. mdpi.com The modification of this group is a common strategy; for example, replacing the benzyl (B1604629) group with a benzylpiperidinyl moiety, as in N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide, was explored for developing new radiopharmaceuticals targeting sigma receptors. acs.org

The substitution pattern on the benzyl ring itself is also critical. Research on antitubercular salicylanilides, which share the benzamide core, showed that substitutions on the aniline (B41778) ring (analogous to the N-benzyl group) heavily influenced potency, with electron-withdrawing groups being particularly important. nih.gov This underscores that the electronic properties and conformation of the N-benzyl group are pivotal for biological interactions.

Role of the 3-Iodo Moiety in Molecular Recognition

The iodine atom at the 3-position of the benzamide's phenyl ring plays a distinct and significant role in molecular recognition and biological activity. Compared to other halogens, iodine's unique properties—larger atomic radius, higher polarizability, and potential for halogen bonding—confer specific advantages.

In comparative analyses, N-benzyl-3-iodobenzamide shows unique reactivity and binding properties when compared to its chloro and bromo analogues. The iodine substitution can facilitate stronger binding to target proteins, thereby modulating their activity more effectively. This enhanced interaction is crucial for the compound's potential as, for example, an anticancer agent where it may inhibit enzymes or signaling pathways vital for cancer cell proliferation.

Studies on other halogenated benzamides support the importance of the halogen's identity and position. In one study on benzamide-phenyl piperazine (B1678402) anti-cancer agents, the activity was found to positively correlate with the leaving group potential and the size of the halide substituent at the 4-position. acs.org This suggests that larger halogens like iodine can lead to more potent compounds, a principle that applies to the 3-iodo position as well. The stability of the carbon-iodine bond is also a factor, with studies on ortho-iodobenzamides showing resistance to in vivo deiodination, ensuring the active compound remains intact to exert its effect. akjournals.com The synthesis of related structures, such as 2-iodo-N-[4-(3-methyl acs.orgnih.govtriazolo[3,4-b] nih.govacs.orgthiadiazol-6-yl)benzyl]benzamide, further highlights the utility of the iodobenzamide scaffold in constructing biologically active molecules. vulcanchem.com

The following table summarizes the comparative impact of halogen substitutions on benzamide derivatives, drawing parallels to the significance of the 3-iodo moiety.

| Compound/Analog Series | Halogen Substituent | Impact on Activity | Reference |

| N-benzyl-3-halobenzamide | Iodo vs. Chloro, Bromo | Iodine provides distinct advantages in biological interactions due to larger atomic radius and higher polarizability. | |

| 4-halobenzamide-phenyl piperazines | F, Cl, Br, I | Activity positively correlated with the size of the halide substituent. | acs.org |

| o-Iodobenzamides | Iodo | Resistant to in vivo deiodination, ensuring compound stability. | akjournals.com |

Systematic Modifications of the Benzamide Core

Systematic modification of the central benzamide scaffold is a key strategy for exploring the SAR and optimizing the properties of this chemical class. These modifications involve altering substituents on the phenyl ring or changing the amide linker itself.

One comprehensive study systematically modified a benzamide-phenyl piperazine scaffold to probe its anticancer activity. acs.orgnih.gov Substitutions at various positions on the phenyl ring had a significant impact on toxicity and potency. For example, at the R2 position, bromine, chlorine, and cyano groups improved activity by 5- to 7-fold, whereas methyl and methoxy (B1213986) groups were less effective. acs.orgnih.gov This demonstrates that both the electronic nature and the size of the substituent are critical.

Another approach involves replacing the amide linker to understand its role. In a series of antitubercular salicylanilides, reversing the amide linkage (retro-amide) or replacing it with an ester, urea, or sulfonamide group resulted in a complete loss of activity, while a thioamide substitution slightly improved it. nih.gov This highlights the specific hydrogen bonding and conformational constraints provided by the amide bond that are essential for activity.

The table below illustrates the effects of such systematic modifications on biological activity.

| Core Modification | Specific Change | Resulting Effect on Activity | Reference |

| Benzamide Phenyl Ring | Introduction of Br, Cl, or CN at R2 position | ~5 to 7-fold improvement in activity | acs.orgnih.gov |

| Benzamide Phenyl Ring | Introduction of Me or OMe at R2 position | ~3-fold improvement in activity | acs.orgnih.gov |

| Amide Linker | Reversing the amide linkage (retro-amide) | Complete loss of activity | nih.gov |

| Amide Linker | Replacement with an ester or urea | Inactive | nih.gov |

| Amide Linker | Replacement with a thioamide | Slightly improved activity | nih.gov |

| Amide Linker | Replacement with a sulfonamide | Complete loss of activity | nih.gov |

These findings underscore that the benzamide core is not merely a passive scaffold but an active participant in molecular interactions, where even subtle changes can lead to dramatic shifts in biological outcomes.

Design Principles for Enhanced Selectivity and Potency

The culmination of SAR studies is the establishment of clear design principles that enable the creation of new compounds with enhanced potency and, crucially, selectivity for their intended biological target over other related proteins.

Exploiting Target-Specific Interactions: Structure-based design is a powerful approach. For instance, in designing selective inhibitors for β-secretase 2 (BACE2) over the related BACE1, researchers replaced a methoxybenzyl group with a more polar allothreonine isobutylamide derivative. rsc.org This change improved BACE2 potency 10-fold while reducing BACE1 potency 27-fold, demonstrating that tuning polarity to match specific binding pocket features is a key principle for achieving selectivity. rsc.org

Modifying the Linker for Stability and Potency: In a series of sirtuin-2 (SIRT2) inhibitors based on a 3-(benzylsulfonamido)benzamide scaffold, the sulfonamide group was identified as metabolically unstable. nih.gov Replacing it with a thioether linkage not only improved metabolic stability but also increased potency by two- to three-fold, establishing a clear design principle for this class of inhibitors. nih.gov

Rational Design for Active Site Stabilization: For developing selective lysine (B10760008) deacetylase (KDAC) inhibitors, a modular approach was used. nih.gov Incorporating a vinyl group into the linker region adjacent to the aromatic ring was designed to stabilize interactions within the enzyme's active site. nih.gov This, combined with adding a trifluoromethyl group on the capping ring to exploit the enzyme surface, led to a highly selective inhibitor. nih.gov

Leveraging Stereochemistry for Isoform Selectivity: The use of chiral elements can be a sophisticated tool for achieving selectivity among closely related enzyme isoforms. In developing novel histone deacetylase (HDAC) inhibitors, a chiral oxazoline (B21484) capping group was introduced. acs.org It was found that stereochemistry, both absolute and relative, could be used to differentiate the binding affinity for various HDAC isoforms, with specific enantiomers preferentially inhibiting one isoform over others. acs.org

The following table summarizes key design principles derived from SAR studies on benzamide-related compounds.

| Design Principle | Specific Strategy | Outcome | Reference |

| Structure-Based Selectivity | Replace non-polar group with a polar one to match target subsite. | Marked improvement in selectivity against related enzymes. | rsc.org |

| Linker Optimization | Replace metabolically labile sulfonamide with a stable thioether. | Enhanced potency and metabolic stability. | nih.gov |

| Active Site Stabilization | Incorporate a vinyl group in the linker region. | Improved interactions and selectivity. | nih.gov |

| Stereochemical Control | Introduce a chiral capping group. | Achieved selectivity between closely related enzyme isoforms. | acs.org |

These principles, derived from extensive SAR investigations, provide a rational framework for the future development of this compound analogues and other benzamide-based compounds as potent and selective therapeutic agents.

Advanced Research Directions and Potential Applications

Development of Radiolabeled N-benzyl-3-iodobenzamide Analogues for In Vitro Molecular Probes

The development of radiolabeled benzamides, including analogues of this compound, is a significant area of research for creating molecular probes for in vitro assays and diagnostic imaging. The iodine atom on the benzamide (B126) scaffold is particularly suitable for radioiodination with isotopes like Iodine-123, Iodine-125, and Iodine-131. nih.govsnmjournals.orgnih.gov These radiolabeled analogues serve as high-affinity ligands to visualize and quantify biological targets such as receptors and enzymes.

A common and efficient method for radioiodination is the oxidative iododestannylation of a trialkylstannyl precursor. nih.govresearchgate.net For instance, the synthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([¹²⁵I]BP) was achieved from a tri-butylstannyl precursor using chloramine-T as an oxidizing agent, resulting in high radiochemical yields of 71-86%. researchgate.net Similarly, 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide was prepared with yields between 76% and 93%. nih.gov These probes are invaluable for in vitro binding studies. For example, competition binding assays with [¹²⁵I]BP in MCF-7 breast cancer cell membranes demonstrated high-affinity binding to sigma (σ) receptors, which are expressed in high density in these cells. researchgate.net Scatchard analysis revealed a dissociation constant (Kd) of 26 nM for these sites. researchgate.net

Analogues have been developed to target various receptors. Iodinated benzamides are explored for their affinity to dopamine (B1211576) receptors, which are implicated in neurological conditions. nih.gov Other derivatives have been designed to target sigma receptors in prostate and breast cancer cells, or melanin (B1238610) in melanoma cells. snmjournals.orgresearchgate.netaacrjournals.org The choice of the side chain and the position of the iodine atom are critical for determining the target specificity and affinity of these molecular probes. nih.gov In vitro studies using these radioligands are crucial for characterizing receptor density and affinity in different cell lines, providing foundational data for the development of diagnostic and therapeutic agents. researchgate.netaacrjournals.org

Table 1: In Vitro Binding Affinities of Radiolabeled Iodobenzamide Analogues

| Compound/Analogue | Radiolabel | Target/Cell Line | In Vitro Binding Data |

|---|---|---|---|

| 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | ¹²⁵I | Sigma receptors (MCF-7 cells) | Kd = 26 nM; Bmax = 4000 fmol/mg protein |

| 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide | ¹²⁵I | Sigma receptors (LNCaP human prostate tumor cells) | Ki = 1.6 nM |

| [¹²⁵I]PIMBA (N-[2-(1′-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxy-benzamide) | ¹²⁵I | Sigma-1 receptors (guinea pig brain) | Ki = 11.8 nM |

| [¹²⁵I]PIMBA (N-[2-(1′-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxy-benzamide) | ¹²⁵I | Sigma-2 receptors (rat liver) | Ki = 206 nM |

This table presents data compiled from in vitro studies on various radiolabeled iodobenzamide analogues to demonstrate their application as molecular probes. Data sourced from nih.govresearchgate.netaacrjournals.org.

Integration into Complex Molecular Architectures

This compound and its isomers are valuable building blocks for constructing more complex molecular architectures, largely due to the reactivity of the carbon-iodine bond. This bond serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. beilstein-journals.orgnih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the elaboration of the simple benzamide core into intricate polycyclic and heterocyclic systems.

For example, N-propargyl-2-iodobenzamides can undergo cascade cyclocarbopalladation followed by a Suzuki–Miyaura coupling with arylboronic acids. beilstein-journals.org This one-pot process, using a simple palladium(II) chloride catalyst, efficiently produces structurally complex 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org Similarly, this compound has been used in Sonogashira couplings to synthesize molecules like N-benzyl-3-benzylideneisoindolin-1-one. These isoquinolinone and isoindolinone scaffolds are prevalent in many biologically active compounds and natural products, making these synthetic routes highly valuable. The ability to tolerate a wide variety of functional groups in both the iodobenzamide starting material and the coupling partner makes this approach robust and versatile for creating diverse chemical libraries. nih.govuwindsor.ca

Catalyst Development Based on Iodobenzamide Scaffolds

The iodobenzamide scaffold itself is being explored for its potential in catalyst development, particularly in the field of hypervalent iodine chemistry. rsc.orgnih.gov Hypervalent iodine compounds are attractive as oxidizing reagents and catalysts because they are environmentally benign alternatives to heavy metal-based reagents. rsc.orgacs.org The iodoarene moiety of an iodobenzamide can be oxidized in situ to a higher valency state (I(III) or I(V)), creating a reactive species capable of mediating a wide range of transformations. rsc.org

Research has focused on designing chiral iodoarene catalysts for asymmetric synthesis. By incorporating an iodobenzamide into a chiral scaffold, such as a peptide or a structurally rigid framework, it is possible to create a chiral environment around the hypervalent iodine center. nih.gov This can induce enantioselectivity in reactions like oxidative cyclizations and dearomatizations. For instance, new classes of hypervalent iodine reagents, such as ethynylbenziodazolones (EBZ), have been developed from iodobenzamide precursors. nih.gov These reagents, prepared by reacting an iodobenzamide with a terminal alkyne, show similar reactivity to standard hypervalent iodine reagents in the alkynylation of substrates like β-ketoesters and indoles. nih.gov The development of lactam-type 2-iodobenzamide (B1293540) catalysts has also been reported for the oxidation of alcohols. researchgate.net This research direction aims to create recyclable and highly selective organocatalysts for complex chemical transformations. rsc.org

Exploration of Novel Target Interactions (In Vitro)

While initially investigated for specific receptor targets, this compound and its derivatives are being screened against a broader range of biological molecules to uncover novel interactions. These in vitro studies aim to identify new potential therapeutic applications for this class of compounds. The inherent chemical properties of the scaffold, including the hydrogen-bonding capabilities of the amide group and the halogen-bonding potential of the iodine atom, allow it to interact with various protein targets.